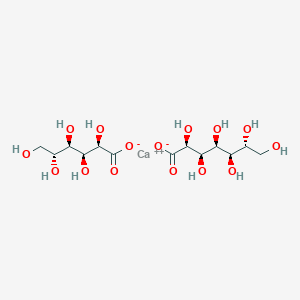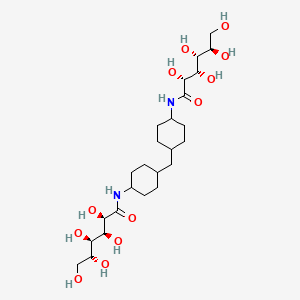
N,N'-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide is a chemical compound with the molecular formula C25H46N2O12 and a molecular weight of 566.63894 . This compound is known for its unique structure, which includes a methylene bridge connecting two cyclohexane rings, each bonded to a D-gluconamide group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide typically involves the reaction of methylenedicyclohexane with D-gluconamide under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Aplicaciones Científicas De Investigación
N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Methylenebis(4,1-cyclohexanediyl)]bis(D-gluconamide)
- Other gluconamide derivatives with similar structural features .
Uniqueness
N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide is unique due to its specific methylene bridge and cyclohexane ring structure, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
93840-53-0 |
|---|---|
Fórmula molecular |
C25H46N2O12 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[4-[[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]cyclohexyl]methyl]cyclohexyl]hexanamide |
InChI |
InChI=1S/C25H46N2O12/c28-10-16(30)18(32)20(34)22(36)24(38)26-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)27-25(39)23(37)21(35)19(33)17(31)11-29/h12-23,28-37H,1-11H2,(H,26,38)(H,27,39)/t12?,13?,14?,15?,16-,17-,18-,19-,20+,21+,22-,23-/m1/s1 |
Clave InChI |
CDPWNJYMTFLJHI-RCRCVYLOSA-N |
SMILES isomérico |
C1CC(CCC1CC2CCC(CC2)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C1CC(CCC1CC2CCC(CC2)NC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


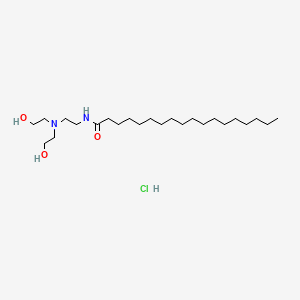
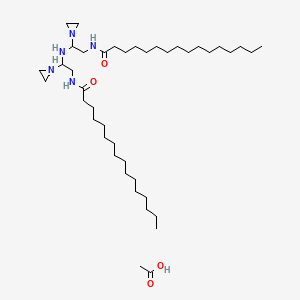

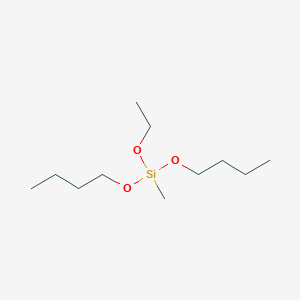


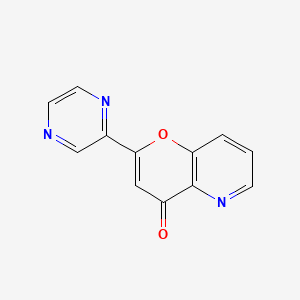
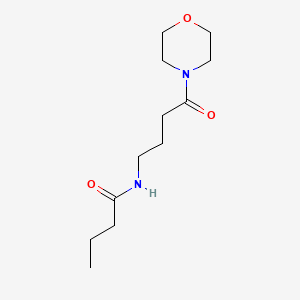
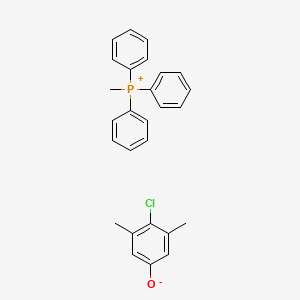

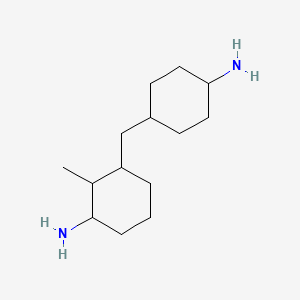
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

